Clofibride - 26717-47-5

Clofibride

Catalog Number: EVT-263874
CAS Number: 26717-47-5
Molecular Formula: C16H22ClNO4
Molecular Weight: 327.80 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clofibride is a monocarboxylic acid.
Clofibride is a derivative of clofibrate. In the body clofibride is converted into 4-chlorophenoxyisobutyric acid (CPIB) and 4-hydroxy-N-dimethylbutyramide (HMB).
Source and Classification

Clofibride is synthesized from clofibrate, which itself is known for its hypolipidemic properties. The compound is classified under the fibrate class of drugs that are primarily used to treat hyperlipidemia by activating peroxisome proliferator-activated receptors (PPARs) in the body . Clofibride is particularly noted for its conversion into clofibric acid, which is the active metabolite responsible for its therapeutic effects .

Synthesis Analysis

The synthesis of Clofibride involves the esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with 3-(dimethylcarbamoyl)propyl alcohol. This reaction typically requires specific conditions such as controlled temperature and pressure to optimize yield and purity. The process can be summarized as follows:

  1. Reactants:
    • 2-(4-chlorophenoxy)-2-methylpropanoic acid
    • 3-(dimethylcarbamoyl)propyl alcohol
  2. Reaction Conditions:
    • Temperature: Typically conducted at elevated temperatures to facilitate esterification.
    • Catalyst: Acidic catalysts such as sulfuric acid may be used to increase reaction rates.
  3. Yield and Purification: After the reaction, the product mixture is cooled and subjected to purification techniques such as recrystallization or chromatography to isolate Clofibride in pure form .
Molecular Structure Analysis

Clofibride has a molecular formula of C13_{13}H16_{16}ClO3_3 and a molecular weight of approximately 255.72 g/mol. The structure features a chlorophenyl group attached to a branched propanoic acid moiety, which contributes to its lipophilicity and biological activity. The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, revealing critical bonding angles and distances that influence its interaction with biological targets .

Chemical Reactions Analysis

Clofibride undergoes several chemical reactions relevant to its pharmacological activity:

  1. Hydrolysis: In biological systems, Clofibride is hydrolyzed to form clofibric acid, which is the active form that exerts lipid-modifying effects.
  2. Conjugation: The metabolic processes may also involve conjugation reactions where clofibric acid binds with glucuronic acid or sulfate for excretion.
  3. Reactions with Enzymes: Clofibride interacts with various enzymes involved in lipid metabolism, influencing pathways that regulate triglyceride levels in the bloodstream .
Mechanism of Action

Clofibride primarily acts by activating PPARα, a type of nuclear receptor that regulates gene expression involved in fatty acid oxidation and lipid metabolism. Upon activation, PPARα enhances the transcription of genes responsible for:

  • Increasing fatty acid uptake and oxidation.
  • Decreasing triglyceride synthesis in the liver.
  • Modulating lipoprotein metabolism.

This mechanism ultimately leads to reduced levels of triglycerides and improved lipid profiles in patients with hyperlipidemia .

Physical and Chemical Properties Analysis

Clofibride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Moderately soluble in organic solvents like ethanol but poorly soluble in water, which affects its bioavailability.
  • Melting Point: The melting point ranges around 70-75 °C.
  • Stability: Clofibride is stable under normal storage conditions but may degrade under extreme pH or temperature conditions .
Applications

Clofibride is primarily used in clinical settings for managing dyslipidemia. Its applications include:

  • Lipid Regulation: Used to lower elevated cholesterol and triglyceride levels in patients at risk for cardiovascular diseases.
  • Research: Investigated for potential benefits in metabolic disorders beyond lipid regulation due to its effects on PPARα activation.
  • Pharmaceutical Development: As a lead compound for synthesizing new analogues with improved efficacy or reduced side effects .
Introduction
As Atromid-S for hyperlipidemia1967FDA approval in the United StatesExpansion into major markets1978WHO Cooperative Trial results publishedRevealed excess mortality risks2002Global discontinuationWithdrawal due to long-term safety concerns

Pharmacological Rationale and Target Pathways

Clofibrate functions primarily as a prodrug, rapidly hydrolyzed in the gastrointestinal tract and liver to its bioactive metabolite, clofibric acid [5] [8]. This metabolite activates peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor regulating lipid metabolism genes. PPARα agonism induces transcription of lipoprotein lipase (LPL), enhancing triglyceride hydrolysis in chylomicrons and very-low-density lipoproteins (VLDL) [2] [4]. Concurrently, it suppresses apolipoprotein B synthesis, reducing VLDL assembly and secretion [8].

The molecular cascade includes:

  • Fatty Acid Oxidation: Upregulation of mitochondrial and peroxisomal β-oxidation enzymes (e.g., CPT1), increasing fatty acid combustion [6].
  • Lipoprotein Remodeling: LPL activation accelerates VLDL conversion to intermediate-density lipoproteins (IDL) and low-density lipoproteins (LDL), though with variable LDL effects [1] [8].
  • HDL Modulation: PPARα stimulates apolipoprotein A-I/II synthesis, elevating high-density lipoprotein (HDL) cholesterol in some patients [7].

Table 2: Tissue-Specific Metabolic Effects of Clofibrate

TissuePrimary Lipid ChangesKey Mechanisms
Liver↓ Triglycerides (30%); ↓ Cholesterol esters (25%); ↑ Phosphatidylserine (30%)Enhanced β-oxidation; VLDL suppression; Phosphatidylserine synthetase-2 activation
Heart↓ Sphingomyelin (20%); ↑ Docosahexaenoic acid in phosphatidylserine (60%)Sphingomyelinase activation; Cardiolipin remodeling
Brain↑ Cholesterol arachidonyl-esters (20-fold); ↑ DHA in phosphatidylserine (50%)Cholesterol esterification; Fatty acid incorporation
White AdiposeMinimal changesLow PPARα expression; Limited metabolic response

Tissue-specific responses occur due to variable PPARα expression. The liver shows the most pronounced effects, including altered phospholipid composition and sphingomyelin enrichment with monounsaturated fatty acids [6]. Cardiolipin remodeling in cardiac mitochondria and phosphatidylserine-DHA enrichment in neural tissues further demonstrate extrahepatic activity [6] [9].

Research Objectives and Hypotheses

Current research objectives focus on three paradigms:

  • Repurposing for Non-Cardiovascular Conditions: Investigations explore clofibrate’s efficacy in non-alcoholic fatty liver disease (NAFLD) via PPARα-mediated suppression of de novo lipogenesis and enhanced fatty acid oxidation [4] [7]. Hypoxia-inducible factor-1α (HIF-1A) regulation is another focus, with network pharmacology studies suggesting clofibrate modulates HIF-1 signaling in ischemic stroke by downregulating inflammatory pathways (e.g., NF-κB) and reducing neuronal lipid peroxidation [9].
  • Molecular Optimization: Hybrid molecules targeting PPARα and alternative pathways (e.g., FXR or LXR) aim to enhance efficacy while mitigating historical risks like gallstone formation [4].

  • Systems-Level Lipidomics: Hypothesis-driven metabolomics seeks to map clofibrate-induced shifts in lipid species across tissues. Key hypotheses include:

  • Clofibrate activates tissue-specific phospholipase A₂, altering membrane fluidity via phosphatidylserine-DHA enrichment [6].
  • Cardiac sphingomyelin reduction reflects PPARα-driven sphingomyelinase activation, potentially influencing cardiomyocyte survival [6].

Table 3: Active Research Domains for Clofibrate

Research DomainKey Mechanisms InvestigatedPotential Applications
HIF-1A regulationPPARα-HIF-1A crosstalk; Inflammatory pathway inhibitionIschemic stroke; Tumor angiogenesis
Lipidomics signaturesTissue-specific phosphatidylserine/DHA enrichmentBiomarker development; Membrane biology
PPARα co-agonismDual PPARα/FXR or PPARα/LXR activationMetabolic syndrome; Atherosclerosis

Ongoing clinical trials (e.g., NCT04265287) evaluate clofibrate analogs in cancer, leveraging PPARα’s role in suppressing VEGF-induced angiogenesis and cyclin D1 expression [4] [7]. These directions aim to transcend clofibrate’s legacy limitations by harnessing its mechanistic breadth while minimizing off-target risks.

Properties

CAS Number

26717-47-5

Product Name

Clofibride

IUPAC Name

[4-(dimethylamino)-4-oxobutyl] 2-(4-chlorophenoxy)-2-methylpropanoate

Molecular Formula

C16H22ClNO4

Molecular Weight

327.80 g/mol

InChI

InChI=1S/C16H22ClNO4/c1-16(2,22-13-9-7-12(17)8-10-13)15(20)21-11-5-6-14(19)18(3)4/h7-10H,5-6,11H2,1-4H3

InChI Key

CXQGFLBVUNUQIA-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OCCCC(=O)N(C)C)OC1=CC=C(C=C1)Cl

Solubility

Soluble in DMSO

Synonyms

4-hydroxy-N,N-dimethylbutyramide 4-chlorophenoxyisobutyrate
clofibride
lipenan
MG 46
N-dimethylbutyramide 4-chlorophenoxyisobutyrate

Canonical SMILES

CC(C)(C(=O)OCCCC(=O)N(C)C)OC1=CC=C(C=C1)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.